molecular formula C25H46ClNO4 B3026240 Linoleoyl-L-carnitine chloride

Linoleoyl-L-carnitine chloride

Cat. No.: B3026240
M. Wt: 460.1 g/mol
InChI Key: XMVSGEUGKSYTLE-JVQMZHOZSA-N
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Description

Linoleoyl-L-carnitine (chloride) is a naturally occurring long-chain acylcarnitine. It is known for its role in lipid metabolism and has been studied for its potential therapeutic applications. The compound is characterized by its molecular formula C25H46NO4 • Cl and a molecular weight of 460.1 .

Biochemical Analysis

Biochemical Properties

Linoleoyl-L-carnitine chloride is involved in the transport of fatty acids into the mitochondria for β-oxidation. It interacts with enzymes such as carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2), which are crucial for the conversion of fatty acids into acyl-carnitines and their subsequent transport across the mitochondrial membrane . Additionally, this compound can bind to and modulate the activity of various proteins involved in lipid metabolism, thereby influencing the overall metabolic flux.

Cellular Effects

This compound affects various cell types by modulating cellular metabolism and signaling pathways. In hepatocytes, it enhances fatty acid oxidation and reduces lipid accumulation, which can be beneficial in conditions like fatty liver disease . In muscle cells, it improves mitochondrial function and energy production, which is crucial for maintaining muscle health and performance. Furthermore, this compound influences gene expression related to lipid metabolism and energy homeostasis, thereby impacting cellular functions at a genetic level.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to specific enzymes and transporters involved in fatty acid metabolism. It activates CPT1, facilitating the transport of fatty acids into the mitochondria for β-oxidation . This activation leads to increased energy production and reduced lipid accumulation. Additionally, this compound can modulate the expression of genes involved in lipid metabolism, further enhancing its metabolic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. It is relatively stable under standard storage conditions but may degrade over extended periods or under extreme conditions. Studies have shown that its effects on cellular function can be sustained over time, with long-term administration leading to improved metabolic health and reduced lipid accumulation in various tissues . The stability and efficacy of this compound can be influenced by factors such as temperature, pH, and the presence of other biomolecules.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low to moderate doses, it has been shown to enhance fatty acid oxidation and improve metabolic health without significant adverse effects . At high doses, it may cause toxicity and adverse effects, such as liver damage and oxidative stress. Therefore, careful dosage optimization is crucial to maximize the benefits of this compound while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to lipid metabolism. It facilitates the transport of fatty acids into the mitochondria for β-oxidation, a critical step in energy production . It also interacts with enzymes such as CPT1 and CPT2, which are essential for the conversion of fatty acids into acyl-carnitines and their subsequent transport across the mitochondrial membrane. These interactions enhance metabolic flux and improve overall energy homeostasis.

Transport and Distribution

Within cells, this compound is transported and distributed by specific transporters and binding proteins. It is taken up by cells via carnitine transporters and distributed to various cellular compartments, including the mitochondria, where it exerts its metabolic effects . The localization and accumulation of this compound within cells are influenced by factors such as transporter expression and the presence of other biomolecules.

Subcellular Localization

This compound is primarily localized in the mitochondria, where it plays a crucial role in fatty acid metabolism. It is directed to the mitochondria by specific targeting signals and post-translational modifications that ensure its proper localization and function . The mitochondrial localization of this compound is essential for its role in enhancing fatty acid oxidation and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: Linoleoyl-L-carnitine (chloride) can be synthesized through esterification of L-carnitine with linoleic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of Linoleoyl-L-carnitine (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Linoleoyl-L-carnitine (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms .

Scientific Research Applications

Linoleoyl-L-carnitine (chloride) has a wide range of scientific research applications:

Comparison with Similar Compounds

    Palmitoyl-L-carnitine: Another long-chain acylcarnitine with similar functions in lipid metabolism.

    Oleoyl-L-carnitine: Similar in structure but with different fatty acid chains.

    Stearoyl-L-carnitine: Another variant with a different fatty acid chain.

Uniqueness: Linoleoyl-L-carnitine (chloride) is unique due to its specific fatty acid chain, which imparts distinct properties and functions. Its role in lipid metabolism and potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

[(2R)-3-carboxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl]-trimethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h9-10,12-13,23H,5-8,11,14-22H2,1-4H3;1H/b10-9-,13-12-;/t23-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVSGEUGKSYTLE-JVQMZHOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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